Methanone, (2-amino-4-bromophenyl)[4-(methylsulfonyl)-1-piperazinyl]-
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Overview
Description
Methanone, (2-amino-4-bromophenyl)[4-(methylsulfonyl)-1-piperazinyl]- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromine atom, and a piperazine ring substituted with a methylsulfonyl group. Its unique structure makes it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-amino-4-bromophenyl)[4-(methylsulfonyl)-1-piperazinyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Amino-Bromophenyl Intermediate: This step involves the bromination of aniline derivatives to introduce the bromine atom at the desired position.
Coupling with Piperazine: The amino-bromophenyl intermediate is then coupled with piperazine under suitable conditions to form the piperazinyl derivative.
Introduction of the Methylsulfonyl Group: The final step involves the sulfonylation of the piperazinyl derivative to introduce the methylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-amino-4-bromophenyl)[4-(methylsulfonyl)-1-piperazinyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Methanone, (2-amino-4-bromophenyl)[4-(methylsulfonyl)-1-piperazinyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methanone, (2-amino-4-bromophenyl)[4-(methylsulfonyl)-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The amino and bromophenyl groups play a crucial role in binding to target proteins, while the piperazine ring and methylsulfonyl group contribute to the compound’s overall stability and reactivity. These interactions can modulate various biological processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-bromobenzophenone
- 4-Bromophenyl methyl sulfone
- Bis(4-bromophenyl)amine
Uniqueness
Methanone, (2-amino-4-bromophenyl)[4-(methylsulfonyl)-1-piperazinyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a valuable tool in various research applications.
Properties
IUPAC Name |
(2-amino-4-bromophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O3S/c1-20(18,19)16-6-4-15(5-7-16)12(17)10-3-2-9(13)8-11(10)14/h2-3,8H,4-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGGEWPEPQQPAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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